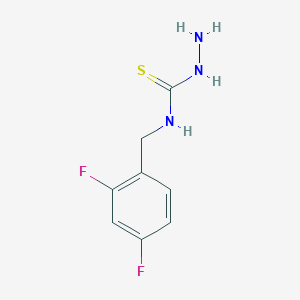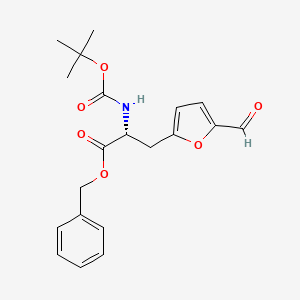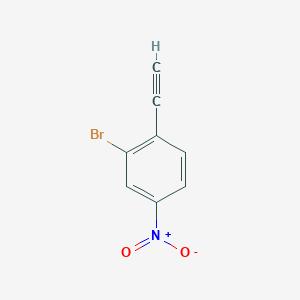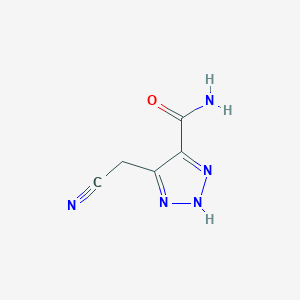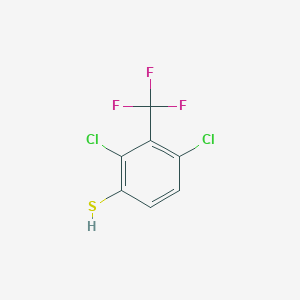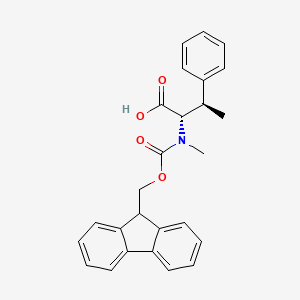
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylbutanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a valuable intermediate in peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylbutanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the introduction of the phenylbutanoic acid moiety through a series of coupling reactions. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling, ensuring high yields and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex peptides and proteins.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a building block for the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylbutanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical pathways, influencing protein synthesis and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid
- (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpentanoic acid
Uniqueness
The uniqueness of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylbutanoic acid lies in its specific stereochemistry and the presence of the Fmoc protecting group. This combination allows for precise control over its reactivity and makes it a valuable tool in synthetic chemistry and biochemistry.
Propriétés
Formule moléculaire |
C26H25NO4 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylbutanoic acid |
InChI |
InChI=1S/C26H25NO4/c1-17(18-10-4-3-5-11-18)24(25(28)29)27(2)26(30)31-16-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,17,23-24H,16H2,1-2H3,(H,28,29)/t17-,24+/m1/s1 |
Clé InChI |
OKWYVNKGSUSIRR-OSPHWJPCSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CC(C1=CC=CC=C1)C(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


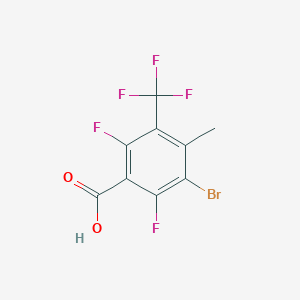
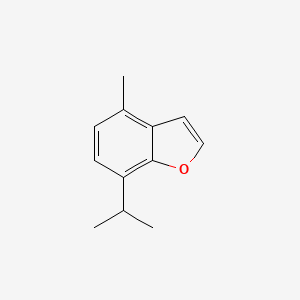
![2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12860784.png)
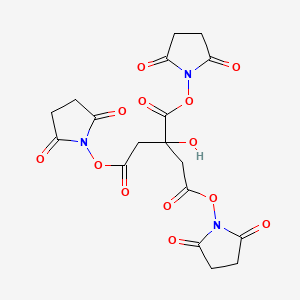
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12860794.png)
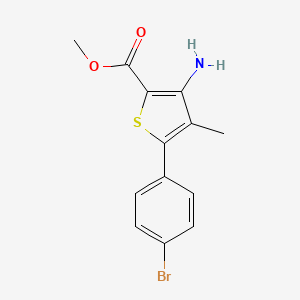
![3-benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12860809.png)

